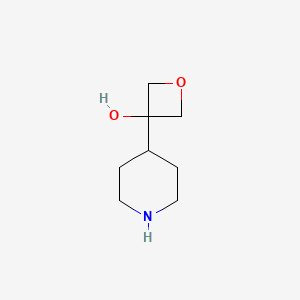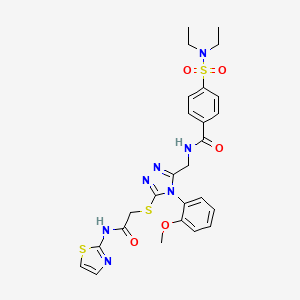![molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-甲氧基苯基)-哌嗪-1-基]-乙基}-苯甲酰胺 CAS No. 91616-69-2](/img/structure/B2584653.png)
N-{2-[4-(2-甲氧基苯基)-哌嗪-1-基]-乙基}-苯甲酰胺
描述
“N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is relevant to Alzheimer’s disease treatment . The compound has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzamide group . The exact 3D structure can be viewed using specialized software .科学研究应用
多巴胺 D3 受体配体
对强效且选择性的多巴胺 D(4) 受体配体 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺进行修饰,从而鉴别出具有中等 D(3) 亲和力的衍生物。这些结构修饰,特别是包含 2-甲氧基苯基和 2,3-二氯苯基衍生物,证明了该化合物作为 D(3) 受体选择性配体的潜力,突出了其在多巴胺相关疾病研究中的重要性 (Leopoldo 等人,2002)。
血清素拮抗剂
该化合物已被研究其对血清素受体的亲和力。为提高血清素 1A (5-HT1A) 拮抗剂的选择性而进行的研究导致产生保留 5-HT1A 亲和力的衍生物,重点是降低 α1 肾上腺素能亲和力。该研究方向强调了该化合物在开发具有潜在治疗应用的选择性血清素受体拮抗剂中的用途 (Raghupathi 等人,1991)。
成像放射性配体
探索 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺通过 σ 受体对原发性乳腺肿瘤进行可视化,强调了该化合物在诊断成像中的应用。优先与乳腺癌细胞中过表达的 σ 受体结合,突出了其在肿瘤增殖的无创评估中的潜在作用,为其在肿瘤学中的应用提供了见解 (Caveliers 等人,2002)。
解痉活性
对 3-苯甲酰胺-1-(4-(2-甲氧基苯基)哌嗪-1-基)-丙基-2-异丙基甲酰胺的研究揭示了其通过抑制子宫收缩而发挥的解痉活性。本研究提出了该化合物在管理早产中的潜在应用,强调了其通过毒蕈碱受体的作用 (Lucky & Omonkhelin,2009)。
褪黑素能 MT2 选择性剂
源自该化合物修饰的 N-酰基-4-茚满-哌嗪对褪黑素能 MT(2) 受体表现出高亲和力。从该系列中发现的选择性 MT(2) 激动剂能够推进大鼠的昼夜节律,阐明了该化合物在睡眠障碍和昼夜节律研究中的相关性 (Mattson 等人,2003)。
作用机制
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) . AChEIs work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, AChEIs increase the concentration of acetylcholine, a neurotransmitter associated with memory and learning .
属性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJWMQYVRCWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)
![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)
![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)


![8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2584580.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2584583.png)
![5-[(4-methoxy-3-nitrobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B2584584.png)
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]but-2-ynamide](/img/structure/B2584586.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2584590.png)
![4-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2584592.png)
